UBCS039

Beschreibung

Eigenschaften

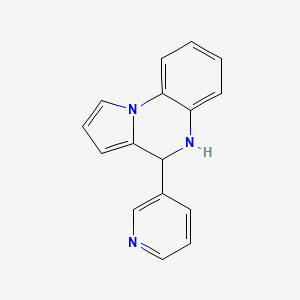

IUPAC Name |

4-pyridin-3-yl-4,5-dihydropyrrolo[1,2-a]quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3/c1-2-7-14-13(6-1)18-16(12-5-3-9-17-11-12)15-8-4-10-19(14)15/h1-11,16,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSOBGTYXYGHUTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(C3=CC=CN32)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of UBCS039: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

UBCS039 is a pioneering synthetic small molecule activator of Sirtuin 6 (SIRT6), an NAD+-dependent protein lysine (B10760008) deacetylase. Its mechanism of action is centered on the allosteric activation of SIRT6, leading to a cascade of cellular events with significant therapeutic potential, particularly in oncology and metabolic diseases. This technical guide elucidates the core mechanism of this compound, detailing its molecular interactions, downstream signaling pathways, and cellular consequences. The information presented herein is a synthesis of publicly available research data, intended to provide a comprehensive resource for the scientific community.

Primary Pharmacological Target and Binding Kinetics

The principal molecular target of this compound is Sirtuin 6 (SIRT6). This compound acts as a specific activator of this enzyme.[1][2] While detailed public data on the binding kinetics (kon, koff, KD) of the this compound-SIRT6 interaction are not extensively available, its functional activation has been characterized.

Table 1: Quantitative Data on this compound Activity

| Parameter | Value | Cell Line/System | Experimental Context |

| EC50 | 38 µM | Human tumor cells | Induction of autophagy[1] |

| Concentration for Histone Deacetylation | 75 µM | Human H1299 cells | Deacetylation of SIRT6-targeted histone H3 sites[1] |

| Concentration for Cell Proliferation Inhibition | 100 µM | Human H1299 and HeLa cells | Strong decrease in cell proliferation[1] |

| Concentration for SIRT6 Expression Enhancement | 80 µM | iSLK-RGB and THP-1 cells | Increased expression of SIRT6[1] |

Core Signaling Pathway: SIRT6-Mediated Autophagy

The central mechanism of action of this compound is the induction of autophagy, a cellular catabolic process, through the activation of SIRT6.[3] This process is critically dependent on the deacetylase activity of SIRT6.[3]

The signaling cascade is initiated by an increase in intracellular Reactive Oxygen Species (ROS). This elevation in ROS acts as an upstream signal that, in turn, activates the AMP-activated protein kinase (AMPK). Activated AMPK then phosphorylates and activates Unc-51 like autophagy activating kinase 1 (ULK1), a key initiator of autophagy. Concurrently, this pathway can involve the inhibition of the mammalian target of rapamycin (B549165) (mTOR), a negative regulator of autophagy. The culmination of this signaling is the formation of autophagosomes and the induction of a complete autophagic flux.[3][4]

Caption: Signaling pathway of this compound-induced autophagy.

Downstream Cellular and Molecular Effects

Activation of SIRT6 by this compound elicits several significant downstream effects:

Histone Deacetylation

This compound treatment leads to the deacetylation of histone H3 at sites targeted by SIRT6.[1] This epigenetic modification can alter gene expression profiles, contributing to the anti-cancer effects of the compound.

Regulation of Hepatic Lipogenesis

In hepatocytes, this compound has been shown to suppress hepatic lipogenesis.[5] It promotes the deacetylation of the Liver X Receptor (LXR), a key transcription factor in lipid metabolism. This deacetylation reduces LXR's transcriptional activity, leading to the decreased expression of Sterol Regulatory Element-Binding Protein 1 (SREBF1) and its downstream lipogenic target genes.[5]

Caption: this compound's role in suppressing hepatic lipogenesis.

Anti-inflammatory and Antioxidant Effects

This compound exhibits protective effects against liver damage by modulating inflammatory and oxidative stress pathways.[6] It inhibits the nuclear factor-κB (NF-κB) signaling pathway, a central regulator of inflammation.[6] Furthermore, it alleviates oxidative stress by upregulating the Nrf2/HO-1 pathway, a key cellular defense mechanism against oxidative damage.[6]

Induction of Apoptosis

Sustained activation of autophagy by this compound can transition into autophagy-related cell death, a form of apoptosis.[3][7] This is evidenced by the observation of apoptosis markers following prolonged treatment with the compound.[7]

Experimental Protocols

The following are generalized methodologies for key experiments used to elucidate the mechanism of action of this compound.

Western Blot for Autophagy Markers (LC3B-II)

-

Objective: To quantify the induction of autophagy by measuring the conversion of LC3B-I to its lipidated form, LC3B-II.

-

Cell Culture: Human cancer cell lines (e.g., H1299, HeLa) are cultured in appropriate media.

-

Treatment: Cells are treated with this compound (e.g., 75 µM) for various time points (e.g., 24, 48 hours). To assess autophagic flux, cells can be co-treated with an autophagy inhibitor such as chloroquine (B1663885) (CQ, e.g., 25 µM).[4]

-

Lysis: Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody against LC3B, followed by an HRP-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate. Densitometric analysis is performed to quantify the LC3B-II/actin (or other loading control) ratio.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. lmu.primo.exlibrisgroup.com [lmu.primo.exlibrisgroup.com]

- 4. researchgate.net [researchgate.net]

- 5. Sirtuin 6 activator this compound ameliorates hepatic lipogenesis through liver X receptor deacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SIRT6 Activator this compound Inhibits Thioacetamide-Induced Hepatic Injury In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

UBCS039 as a SIRT6 Activator: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sirtuin 6 (SIRT6) is a critical NAD+-dependent deacylase and mono-ADP-ribosyltransferase that plays a pivotal role in regulating a multitude of cellular processes, including DNA repair, metabolism, inflammation, and aging. Its diverse functions have positioned it as a compelling therapeutic target for a range of diseases, from cancer to metabolic and inflammatory disorders. UBCS039 was the first synthetic small-molecule activator of SIRT6 to be identified, providing a crucial pharmacological tool to probe the therapeutic potential of SIRT6 activation. This technical guide offers a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols for its characterization, and the key signaling pathways it modulates through the activation of SIRT6.

Introduction to this compound

This compound is a pyrrolo[1,2-a]quinoxaline (B1220188) derivative that was identified as the first synthetic activator of SIRT6.[1][2] It has been instrumental in elucidating the cellular functions of SIRT6 and validating it as a druggable target. While newer activators with improved potency have since been developed, this compound remains a widely utilized research tool due to its well-characterized effects.[1] It exhibits specificity for SIRT6, with no significant activation of SIRT1, SIRT2, or SIRT3 at effective concentrations, although some off-target activation of SIRT5 has been noted at higher concentrations.[1][2]

Quantitative Data Presentation

The following tables summarize the key quantitative data associated with the activity of this compound.

Table 1: Biochemical Activity of this compound

| Parameter | Value | Assay Type | Substrate | Reference |

| EC50 | 38 µM | H3K9Ac peptide deacetylation | Synthetic H3K9 acetylated peptide | [1][2] |

| Maximum Activation | 3.5-fold | H3K9Ac peptide deacetylation | Synthetic H3K9 acetylated peptide | [1][2] |

Table 2: Cellular Activity and In Vivo Dosage of this compound

| Application | Cell Line / Animal Model | Concentration / Dosage | Observed Effect | Reference |

| Histone Deacetylation | Human H1299 lung cancer cells | 75 µM | Time-dependent deacetylation of H3K9ac and H3K56ac | [3] |

| Autophagy Induction | Human H1299 and HeLa cells | 75-100 µM | Increased LC3B lipidation and autophagosome formation | [4] |

| Anti-inflammatory | LPS-stimulated RAW264.7 macrophages | 40 µM | Inhibition of NF-κB pathway activation | [5] |

| Hepatoprotection | Thioacetamide-induced acute liver failure in mice | 50 mg/kg (i.p.) | Ameliorated liver damage, inflammation, and oxidative stress | [5] |

| Attenuation of Hepatic Lipogenesis | LXR agonist-induced hepatic steatosis in mice | Not specified | Suppressed lipogenic gene expression | [6] |

Core Signaling Pathways Modulated by this compound-activated SIRT6

This compound, through the activation of SIRT6, influences several critical signaling pathways implicated in cancer, inflammation, and metabolic diseases.

Induction of Autophagy in Cancer Cells

In several human cancer cell lines, this compound-mediated activation of SIRT6 triggers a lethal autophagic response.[4][7] This process is initiated by an increase in intracellular reactive oxygen species (ROS), which in turn activates the AMP-activated protein kinase (AMPK). Activated AMPK then promotes autophagy by inhibiting the mammalian target of rapamycin (B549165) (mTOR) and activating the Unc-51 like autophagy activating kinase 1 (ULK1) complex.[4][7]

Inhibition of Inflammatory Signaling

This compound has demonstrated potent anti-inflammatory effects by activating SIRT6, which in turn suppresses the nuclear factor-κB (NF-κB) signaling pathway.[5] SIRT6 can deacetylate the p65/RelA subunit of NF-κB, leading to its inactivation and the subsequent downregulation of pro-inflammatory cytokines such as IL-1β and TNF-α.[5]

Regulation of Hepatic Lipogenesis

This compound has been shown to ameliorate hepatic steatosis by activating SIRT6, which regulates lipid metabolism.[6] SIRT6 can deacetylate and reduce the transcriptional activity of the Liver X Receptor (LXR). This leads to the suppressed expression of Sterol Regulatory Element-Binding Protein 1 (SREBF1) and its downstream lipogenic target genes, thereby mitigating lipid accumulation in hepatocytes.[6]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound as a SIRT6 activator.

In Vitro SIRT6 Deacetylation Assay (HPLC-based)

This protocol is adapted from established methods for measuring SIRT6 deacetylase activity.[4]

Objective: To quantify the activation of SIRT6 by this compound in a cell-free system.

Materials:

-

Recombinant human SIRT6 protein

-

SIRT6 substrate: H3K9 acetylated peptide (e.g., Ac-RHKK(Ac)-NH2)

-

NAD+

-

This compound

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2

-

Dithiothreitol (DTT)

-

Stop Solution: 10% Formic Acid or Trifluoroacetic Acid (TFA)

-

HPLC system with a C18 column

Procedure:

-

Prepare a reaction mixture containing assay buffer, NAD+ (final concentration 0.5-1 mM), and the H3K9Ac peptide substrate (final concentration ~50 µM).

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.

-

Initiate the reaction by adding recombinant SIRT6 (final concentration ~0.1-0.5 µM).

-

Incubate the reaction at 37°C for 30-60 minutes.

-

Stop the reaction by adding the stop solution.

-

Centrifuge the samples to pellet any precipitate.

-

Analyze the supernatant by HPLC to separate and quantify the acetylated and deacetylated peptide products.

-

Calculate the percentage of deacetylation and determine the EC50 of this compound.

Cellular Histone Deacetylation Assay (Western Blot)

This protocol details the assessment of this compound's ability to induce deacetylation of SIRT6's histone targets in a cellular context.[3]

Objective: To detect changes in the acetylation status of H3K9 and H3K56 in cells treated with this compound.

Materials:

-

Cell line (e.g., H1299, HeLa)

-

Cell culture medium and supplements

-

This compound

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Histone extraction buffer or RIPA lysis buffer with protease and phosphatase inhibitors

-

Bradford or BCA protein assay kit

-

SDS-PAGE gels (15% acrylamide (B121943) recommended for histone resolution)

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetyl-H3K9, anti-acetyl-H3K56, anti-total H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat cells with the desired concentration of this compound (e.g., 75 µM) or DMSO for various time points (e.g., 24, 48, 72 hours).

-

Wash cells with ice-cold PBS and harvest.

-

Extract histones or prepare whole-cell lysates.

-

Quantify protein concentration.

-

Prepare samples with Laemmli buffer, boil, and load equal amounts of protein onto an SDS-PAGE gel.

-

Perform electrophoresis to separate proteins.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using an ECL substrate and an imaging system.

-

Quantify band intensities and normalize the acetylated histone signal to the total histone signal.

Autophagy Induction and Flux Assay

This protocol describes methods to assess the induction of autophagy by this compound.[4]

Objective: To measure the increase in autophagic markers in cells treated with this compound.

Methods:

-

Western Blot for LC3B:

-

Treat cells (e.g., H1299, HeLa) with this compound (e.g., 75 µM). To assess autophagic flux, co-treat with an autophagy inhibitor like chloroquine (B1663885) (CQ) or bafilomycin A1.

-

Prepare whole-cell lysates as described in the Western blot protocol.

-

Perform Western blotting using an antibody against LC3B.

-

An increase in the lipidated form of LC3B (LC3B-II) indicates the formation of autophagosomes. A further increase in LC3B-II in the presence of an autophagy inhibitor confirms an increase in autophagic flux.

-

-

Fluorescence Microscopy for GFP-LC3 Puncta:

-

Transfect cells with a plasmid expressing GFP-LC3.

-

Treat the transfected cells with this compound.

-

Fix the cells and visualize them using a fluorescence microscope.

-

An increase in the number of green puncta per cell indicates the recruitment of LC3 to autophagosome membranes.

-

Conclusion

This compound, as the first-in-class synthetic activator of SIRT6, has been an invaluable tool for advancing our understanding of this critical enzyme's role in health and disease. This guide provides a comprehensive resource for researchers and drug developers, summarizing the quantitative aspects of this compound's activity and providing detailed protocols for its characterization. The elucidation of the signaling pathways modulated by this compound-activated SIRT6, particularly in autophagy, inflammation, and metabolism, underscores the therapeutic potential of targeting this sirtuin. Further research and development of more potent and specific SIRT6 activators, building on the foundation laid by this compound, hold significant promise for novel therapeutic strategies against a wide range of human pathologies.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Emerging Therapeutic Potential of SIRT6 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SIRT6 Activator this compound Inhibits Thioacetamide-Induced Hepatic Injury In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. novusbio.com [novusbio.com]

The Cellular Function of UBCS039: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

UBCS039 is a pioneering synthetic small molecule that functions as a specific activator of Sirtuin 6 (SIRT6), an NAD+-dependent deacetylase. This technical guide provides an in-depth exploration of the cellular functions of this compound, focusing on its core mechanisms of action. Through the activation of SIRT6, this compound modulates critical cellular pathways, including autophagy and inflammation, demonstrating therapeutic potential in oncology and inflammatory diseases. This document summarizes key quantitative data, details experimental protocols for studying its effects, and provides visual representations of the associated signaling pathways and workflows.

Core Mechanism of Action: SIRT6 Activation

This compound is the first-in-class synthetic activator of SIRT6.[1][2] Its primary function within the cell is to allosterically bind to and enhance the deacetylation activity of the SIRT6 enzyme. SIRT6 is a histone deacetylase that targets multiple lysine (B10760008) residues on histone H3, most notably H3K9ac and H3K56ac, leading to chromatin condensation and transcriptional repression. Beyond histones, SIRT6 also deacetylates various non-histone proteins, playing a crucial role in regulating gene expression, DNA repair, and metabolic pathways.

Key Cellular Functions of this compound

Induction of Autophagy in Cancer Cells

A primary and well-documented function of this compound is the induction of autophagy, a cellular process of self-digestion of damaged organelles and proteins, in human tumor cells.[3][4] This this compound-induced autophagy is dependent on the deacetylase activity of SIRT6.[4][5] The sustained activation of autophagy by this compound can ultimately lead to autophagy-related cell death in cancer cells.[5]

The signaling cascade initiated by this compound to induce autophagy involves:

-

Increased Reactive Oxygen Species (ROS) Production: this compound treatment leads to an accumulation of intracellular ROS.[5]

-

Activation of the AMPK-ULK1-mTOR Signaling Pathway: The increase in ROS activates AMP-activated protein kinase (AMPK), which in turn phosphorylates and activates Unc-51 like autophagy activating kinase 1 (ULK1). This activation of the AMPK-ULK1 complex inhibits the mammalian target of rapamycin (B549165) (mTOR), a key negative regulator of autophagy, thereby initiating the autophagic process.[5]

Anti-Inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties in various cellular and animal models.[2] This effect is primarily mediated through the this compound-induced activation of SIRT6, which subsequently suppresses the nuclear factor-κB (NF-κB) signaling pathway.[6][7] NF-κB is a master regulator of inflammation, and its inhibition by SIRT6 leads to a reduction in the expression of pro-inflammatory cytokines.[6]

Protection Against Hepatic and Renal Injury

In preclinical studies, this compound has shown protective effects against liver and kidney damage. In a mouse model of thioacetamide-induced acute liver failure, this compound administration ameliorated liver damage by reducing inflammation and oxidative stress.[6] This protective effect was associated with the suppression of the NF-κB pathway and the activation of the Nrf2/HO-1 antioxidant pathway.[6]

Quantitative Data

The following tables summarize key quantitative data related to the cellular effects of this compound.

| Parameter | Value | Cell Line/System | Reference |

| EC50 for SIRT6 Activation | 38 µM | In vitro enzyme assay | [3] |

Table 1: In Vitro Efficacy of this compound

| Cell Line | Concentration | Duration | Effect | Reference |

| H1299 | 75 µM | 48-72 hrs | Induced deacetylation of histone H3 sites | [3] |

| HeLa | 75 µM | 24 hrs | Promoted autophagic flux | |

| H1299 | 100 µM | 48-72 hrs | Decreased cell proliferation | [3] |

| HeLa | 100 µM | 48-72 hrs | Decreased cell proliferation | |

| iSLK-RGB | 80 µM | 24 hrs | Enhanced expression of SIRT6 | [3] |

| THP-1 | 80 µM | 24 hrs | Enhanced expression of SIRT6 | [3] |

Table 2: Effective Concentrations of this compound in In Vitro Cellular Assays

| Animal Model | Dosage | Administration Route | Effect | Reference |

| Thioacetamide-induced acute liver failure (mouse) | 50 mg/kg | Intraperitoneal | Ameliorated liver damage, reduced inflammation and oxidative stress | [6][7] |

Table 3: In Vivo Efficacy of this compound

Experimental Protocols

Western Blotting for LC3B-II (Autophagy Marker)

This protocol is for the detection of the lipidated form of LC3B (LC3B-II), a key marker of autophagosome formation.

Materials:

-

Cells of interest (e.g., HeLa, H1299)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibody: Rabbit anti-LC3B (e.g., Novus Biologicals, NB600-1384, ~2 ug/mL)[8]

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

ECL detection reagent

Procedure:

-

Seed cells and treat with the desired concentration of this compound for the specified duration. A positive control (e.g., cells treated with chloroquine) and a negative control (untreated cells) should be included.[8]

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a high-percentage polyacrylamide gel (e.g., 15%) to resolve LC3B-I (18 kDa) and LC3B-II (16 kDa).

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.[8]

-

Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.[8]

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an ECL detection reagent and an imaging system.

-

Quantify the band intensities to determine the LC3B-II/LC3B-I ratio or the ratio of LC3B-II to a loading control (e.g., GAPDH).

Fluorescence Microscopy for Autophagic Flux (mRFP-EGFP-LC3)

This protocol utilizes a tandem fluorescent-tagged LC3 (mRFP-EGFP-LC3) to monitor autophagic flux. In this system, autophagosomes appear as yellow puncta (both GFP and RFP signals), while autolysosomes appear as red puncta (GFP signal is quenched in the acidic environment of the lysosome).

Materials:

-

Cells stably expressing mRFP-EGFP-LC3

-

This compound

-

Coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

Mounting medium with DAPI

-

Fluorescence microscope

Procedure:

-

Seed the mRFP-EGFP-LC3 expressing cells on coverslips.

-

Treat the cells with this compound for the desired time.

-

Wash the cells with PBS.

-

Fix the cells with 4% PFA for 15-20 minutes at room temperature.[1]

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using mounting medium with DAPI.

-

Acquire images using a fluorescence microscope with appropriate filters for GFP, RFP, and DAPI.

-

Analyze the images to quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell. An increase in red puncta indicates an increase in autophagic flux.

In Vivo Mouse Model of Acute Liver Failure

This protocol describes the use of this compound in a thioacetamide (B46855) (TAA)-induced model of acute liver failure in mice.

Materials:

-

Male C57BL/6 mice (6-8 weeks old)

-

Thioacetamide (TAA)

-

This compound

-

Saline solution

-

Anesthesia

Procedure:

-

Acclimate the mice for at least one week before the experiment.

-

Divide the mice into three groups: Control, TAA model, and TAA + this compound.

-

For the TAA + this compound group, administer this compound (e.g., 50 mg/kg) via intraperitoneal injection 2 hours before TAA administration.[6][7]

-

Induce acute liver failure in the TAA model and TAA + this compound groups by a single intraperitoneal injection of TAA (e.g., 300 mg/kg).[6][7] The control group receives a saline injection.

-

At 24 hours post-TAA injection, euthanize the mice under anesthesia.[6][7]

-

Collect blood samples for serum analysis of liver enzymes (ALT, AST).

-

Harvest the liver tissues for histological analysis (H&E staining), immunohistochemistry for inflammatory markers, and Western blotting for proteins involved in inflammation and oxidative stress pathways.

TUNEL Assay for Apoptosis in Liver Tissue

This protocol is for the detection of apoptotic cells in liver tissue sections using the Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay.

Materials:

-

Formalin-fixed, paraffin-embedded liver tissue sections

-

Xylene and ethanol (B145695) series for deparaffinization and rehydration

-

Proteinase K

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

-

Fluorescent-labeled streptavidin or antibody for detection (if using biotin- or hapten-labeled dUTPs)

-

Counterstain (e.g., DAPI or Methyl Green)

-

Fluorescence or light microscope

Procedure:

-

Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

Perform antigen retrieval if required by the specific kit protocol.

-

Permeabilize the sections by incubating with Proteinase K.

-

Incubate the sections with the TUNEL reaction mixture in a humidified chamber at 37°C to allow the TdT enzyme to label the 3'-OH ends of fragmented DNA.[9]

-

Stop the reaction and wash the sections.

-

If using an indirect detection method, incubate with the fluorescent-labeled streptavidin or antibody.

-

Counterstain the nuclei with DAPI or another suitable nuclear stain.

-

Mount the sections with an appropriate mounting medium.

-

Visualize the sections under a fluorescence or light microscope. TUNEL-positive cells will exhibit bright nuclear staining.

Visualizations

Signaling Pathways

Caption: Signaling pathways modulated by this compound.

Experimental Workflows

Caption: Experimental workflows for studying this compound.

Conclusion and Future Directions

This compound serves as a critical tool for elucidating the complex cellular roles of SIRT6. Its ability to induce autophagy in cancer cells and suppress inflammation highlights its potential as a lead compound for the development of novel therapeutics. Future research should focus on optimizing the potency and specificity of SIRT6 activators, exploring their efficacy in a wider range of disease models, and investigating the long-term safety and potential for clinical translation. While some clinical trials for SIRT6 activators are emerging, none are currently listed for this compound itself.[10] The continued study of compounds like this compound will undoubtedly deepen our understanding of fundamental cellular processes and may pave the way for new treatment strategies for a variety of human diseases.

References

- 1. proteolysis.jp [proteolysis.jp]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacological activation of SIRT6 triggers lethal autophagy in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SIRT6 Activator this compound Inhibits Thioacetamide-Induced Hepatic Injury In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | SIRT6 Activator this compound Inhibits Thioacetamide-Induced Hepatic Injury In Vitro and In Vivo [frontiersin.org]

- 8. Western Blot protocol for LC3B Antibody (NB600-1384): Novus Biologicals [novusbio.com]

- 9. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. Longevity sirtuin clinical trial teases promising results [longevity.technology]

The Role of UBCS039 in Histone Deacetylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of UBCS039, a synthetic small molecule activator of Sirtuin 6 (SIRT6). It details its mechanism of action in promoting histone deacetylation, summarizes key quantitative data, provides detailed experimental protocols for its study, and visualizes the associated signaling pathways and workflows.

Core Mechanism of Action: SIRT6 Activation and Histone Deacetylation

This compound is the first-in-class synthetic activator of SIRT6, a member of the NAD+-dependent class III histone deacetylase (HDAC) family.[1] Unlike other sirtuins, SIRT6 exhibits specificity for deacetylating histone H3 at lysine (B10760008) 9 (H3K9ac) and lysine 56 (H3K56ac).[2] By directly binding to and activating SIRT6, this compound enhances the removal of acetyl groups from these specific histone residues. This enzymatic activity leads to a more condensed chromatin structure, which in turn modulates the expression of various genes involved in cellular processes such as metabolism, inflammation, and autophagy.[3][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Substrate/Assay | Source |

| EC₅₀ (SIRT6 Activation) | 38 µM | H3K9Ac peptide deacetylation assay | [6] |

| Maximum SIRT6 Activation | 3.5-fold | H3K9Ac peptide deacetylation assay | [6] |

| EC₅₀ (Autophagy Induction) | 38 µM | In human tumor cells | [7] |

Table 2: Cellular Effects of this compound Treatment

| Cell Line | Concentration | Treatment Time | Effect on Histone Acetylation | Source |

| Human H1299 | 75 µM | 48 and 72 hours | Induced deacetylation of H3K9 and H3K56 | [2][7] |

Table 3: Downstream Signaling Pathway Modulation by this compound

| Pathway Component | Effect | Cell Line | Concentration | Source |

| AMPK | Increased Phosphorylation (Activation) | HeLa | 100 µM | [8] |

| mTOR | Decreased Phosphorylation (Inhibition) | HeLa | 100 µM | [8] |

| ULK1 | Increased Activation | HeLa | 100 µM | [8] |

| NF-κB | Repressed Expression/Activity | Hepatocytes | Not Specified | [3] |

| LXR-SREBF1 | Suppressed Expression | Hepatocytes | Not Specified | [3] |

Signaling Pathways and Experimental Workflows

This compound-Mediated Histone Deacetylation and Downstream Signaling

The following diagram illustrates the primary mechanism of this compound action and its impact on key cellular signaling pathways.

Caption: this compound signaling pathway.

Experimental Workflow: Assessing this compound-Induced Histone Deacetylation

The following diagram outlines a typical experimental workflow to measure the effect of this compound on histone acetylation levels.

Caption: Histone deacetylation analysis workflow.

Detailed Experimental Protocols

In Vitro SIRT6 Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and published methods for measuring SIRT6 activity.[9][10][11][12]

Materials:

-

Recombinant human SIRT6 enzyme

-

SIRT6 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Fluorogenic SIRT6 substrate (e.g., p53 sequence Arg-His-Lys-Lys(ε-acetyl)-AMC)

-

NAD+ solution

-

This compound (dissolved in DMSO)

-

Developer solution

-

96-well black microplate

-

Fluorometric plate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Procedure:

-

Prepare a reaction mixture containing SIRT6 Assay Buffer, diluted SIRT6 enzyme, and varying concentrations of this compound (or DMSO for control).

-

Add the NAD+ and fluorogenic substrate to initiate the reaction.

-

Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes).

-

Stop the reaction by adding the developer solution.

-

Incubate at room temperature for 30 minutes to allow for signal development.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the fold activation by comparing the fluorescence of this compound-treated wells to the DMSO control.

Western Blot Analysis of Histone H3 Acetylation

This protocol outlines the steps for detecting changes in histone H3 acetylation in cells treated with this compound.[13][14][15][16][17]

Materials:

-

Cell culture reagents

-

This compound

-

Phosphate-buffered saline (PBS)

-

Histone extraction buffer

-

0.4 N H₂SO₄

-

Trichloroacetic acid (TCA)

-

Laemmli sample buffer

-

SDS-PAGE gels (15%)

-

PVDF or nitrocellulose membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetyl-H3K9, anti-acetyl-H3K56, anti-total H3

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Culture cells to the desired confluency and treat with this compound (e.g., 75 µM) for the desired time points (e.g., 48, 72 hours). Include a DMSO-treated control.

-

Histone Extraction (Acid Extraction):

-

Harvest and wash cells with ice-cold PBS.

-

Lyse the cells and isolate the nuclear fraction.

-

Resuspend the nuclear pellet in 0.4 N H₂SO₄ and incubate overnight at 4°C with rotation.

-

Centrifuge to pellet debris and precipitate histones from the supernatant with TCA.

-

Wash the histone pellet with ice-cold acetone and air dry.

-

Resuspend the histone pellet in ultrapure water.

-

-

Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Prepare protein samples by mixing 15-20 µg of histone extract with Laemmli sample buffer and boiling for 5 minutes.

-

Separate proteins on a 15% SDS-PAGE gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-acetyl-H3K9 and anti-total H3) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Signal Detection and Quantification:

-

Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Quantify band intensities using densitometry software (e.g., ImageJ).

-

Normalize the intensity of the acetylated histone bands to the total H3 bands to account for loading differences.

-

Quantification of Autophagy Induction

This protocol describes methods to quantify the induction of autophagy by this compound.[5][18][19][20][21]

Method 1: Western Blot for LC3-II

Materials:

-

Same as for histone western blotting, with the following modifications:

-

Primary antibody: anti-LC3B

-

Loading control antibody (e.g., anti-actin or anti-tubulin)

Procedure:

-

Treat cells with this compound as described previously.

-

Lyse the cells and collect the total protein lysate.

-

Perform SDS-PAGE and western blotting as described above.

-

Probe the membrane with an anti-LC3B antibody to detect both LC3-I and the lipidated, autophagosome-associated form, LC3-II.

-

An increase in the LC3-II/LC3-I ratio or the total amount of LC3-II is indicative of autophagy induction.

-

To measure autophagic flux, treat cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine). A further accumulation of LC3-II in the presence of the inhibitor indicates a functional autophagic flux.

Method 2: Fluorescence Microscopy for LC3 Puncta

Materials:

-

Cells stably expressing GFP-LC3 or mCherry-GFP-LC3

-

This compound

-

Fluorescence microscope

Procedure:

-

Plate GFP-LC3 expressing cells on coverslips or in imaging-compatible plates.

-

Treat cells with this compound.

-

Fix the cells and mount them for microscopy.

-

Acquire images using a fluorescence microscope.

-

Quantify the number of GFP-LC3 puncta per cell. An increase in the number of puncta indicates the formation of autophagosomes.

NF-κB Reporter Assay

This protocol is a general guideline for assessing the inhibitory effect of this compound on the NF-κB signaling pathway.[22][23][24][25][26]

Materials:

-

Cells co-transfected with an NF-κB-responsive luciferase reporter plasmid and a control Renilla luciferase plasmid.

-

This compound

-

An NF-κB activator (e.g., TNFα or LPS)

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Transfect cells with the NF-κB and Renilla luciferase reporter plasmids.

-

Pre-treat the cells with this compound for a specified time.

-

Stimulate the cells with an NF-κB activator (e.g., TNFα).

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

-

Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

A decrease in normalized luciferase activity in this compound-treated cells compared to control cells indicates inhibition of the NF-κB pathway.

Conclusion

This compound serves as a valuable research tool for investigating the biological roles of SIRT6. Its ability to specifically activate SIRT6 and promote the deacetylation of histone H3 at key residues provides a powerful means to study the downstream consequences of this epigenetic modification. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers and drug development professionals aiming to explore the therapeutic potential of SIRT6 activation. Further research into the dose-response relationships and the effects of this compound on a wider range of cellular models will continue to elucidate the intricate role of SIRT6 in health and disease.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Sirtuin 6 activator this compound ameliorates hepatic lipogenesis through liver X receptor deacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | SIRT6 Activator this compound Inhibits Thioacetamide-Induced Hepatic Injury In Vitro and In Vivo [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Emerging Therapeutic Potential of SIRT6 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. content.abcam.com [content.abcam.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. abcam.com [abcam.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Western Blot (WB) Protocol | EpigenTek [epigentek.com]

- 16. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Histone western blot protocol | Abcam [abcam.com]

- 18. Methods for Detection of Autophagy in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Quantitative Visualization of Autophagy Induction by mTOR Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 20. bitesizebio.com [bitesizebio.com]

- 21. researchgate.net [researchgate.net]

- 22. oncology.wisc.edu [oncology.wisc.edu]

- 23. cdn.caymanchem.com [cdn.caymanchem.com]

- 24. indigobiosciences.com [indigobiosciences.com]

- 25. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. resources.amsbio.com [resources.amsbio.com]

The Role of UBCS039 in Autophagy Induction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on UBCS039, a synthetic activator of Sirtuin 6 (SIRT6), and its mechanistic role in the induction of autophagy. The following sections detail the quantitative data from key experiments, comprehensive experimental protocols, and visualizations of the associated signaling pathways and workflows.

Core Findings at a Glance

This compound is the first-in-class synthetic activator of SIRT6, a NAD+-dependent deacetylase.[1][2][3] Foundational research has demonstrated that this compound induces autophagy in human cancer cells through a SIRT6-dependent mechanism.[2][3][4] This process is initiated by an increase in reactive oxygen species (ROS), which subsequently activates the AMPK-ULK1-mTOR signaling pathway, leading to autophagosome formation and, ultimately, autophagy-related cell death.[2][3][4][5] The activation of autophagy by this compound is dependent on the deacetylase activity of SIRT6.[2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from foundational studies on this compound and autophagy.

| Parameter | Value | Cell Lines | Source |

| EC50 for SIRT6 Activation | 38 µM | Not Specified | [1] |

| Concentration for Histone Deacetylation | 75 µM | H1299 | [1][4] |

| Concentration for Autophagy Induction | 75 µM - 100 µM | H1299, HeLa | [1][5][6][7] |

| Concentration for Cell Proliferation Decrease | 100 µM | H1299, HeLa | [1] |

| Concentration for ROS Production | 100 µM | H1299, HeLa | [5] |

| Concentration for Apoptosis Induction | 100 µM | H1299, HeLa | [8] |

| Experiment | Treatment | Time Points | Key Results | Cell Lines | Source |

| Histone H3 Deacetylation | 75 µM this compound | 48, 72 hours | Induced deacetylation of H3K9 and H3K56 | H1299 | [1][4] |

| LC3B-II Accumulation | 75 µM this compound | 24, 48, 72 hours | Time-dependent increase in LC3B-II levels | H1299, HeLa | [7] |

| GFP-LC3 Puncta Formation | 75 µM this compound | 24, 48, 72 hours | Time-dependent increase in autophagosomal puncta | H1299 | [2][7] |

| Autophagic Flux | 75 µM this compound +/- 25 µM CQ | 24 hours | Enhanced LC3B-II accumulation with CQ, indicating complete autophagic flux | H1299, HeLa | [6] |

| ROS Production | 100 µM this compound | 24, 48, 72 hours | Significant increase in ROS levels | H1299, HeLa | [5] |

| AMPK/mTOR/ULK1 Pathway | 100 µM this compound | 24, 48, 72 hours | Increased p-AMPK, decreased p-mTOR, increased p-ULK1 (Ser555) | HeLa | [5] |

| Cell Death | 100 µM this compound +/- 25 µM CQ | 72 hours | Increased Annexin V positive cells; partially reverted by CQ | H1299, HeLa | [8] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key molecular pathways and experimental procedures involved in the study of this compound-induced autophagy.

Caption: this compound-induced autophagy signaling cascade.

Caption: Western blot workflow for LC3B-II detection.

Caption: Workflow for GFP-LC3 puncta analysis.

Detailed Experimental Protocols

The following are detailed protocols for key experiments based on the foundational research.

Cell Culture and this compound Treatment

-

Cell Lines: Human non-small cell lung cancer (H1299) and human cervical cancer (HeLa) cells are commonly used.

-

Culture Conditions: Cells are maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: A stock solution of this compound is prepared in DMSO. The final concentration of DMSO in the culture medium should be kept below 0.1%.

-

Treatment: Cells are seeded at an appropriate density and allowed to attach overnight. The following day, the medium is replaced with fresh medium containing the desired concentration of this compound (e.g., 75 µM or 100 µM) or vehicle control (DMSO). Cells are then incubated for the specified time points (e.g., 24, 48, or 72 hours).

Western Blotting for LC3B-II

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (typically 20-30 µg) are separated on a 12-15% SDS-polyacrylamide gel.

-

Membrane Transfer: Proteins are transferred from the gel to a PVDF membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody against LC3B (to detect both LC3B-I and LC3B-II) and a loading control (e.g., HSP70 or β-actin).

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated for 1 hour at room temperature with an appropriate HRP-conjugated secondary antibody.

-

Detection and Analysis: After further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software (e.g., ImageJ), and the ratio of LC3B-II to the loading control is calculated.[5][6][7]

Fluorescence Microscopy for GFP-LC3 Puncta

-

Cell Transfection: H1299 cells are transiently or stably transfected with a plasmid encoding EGFP-LC3B using a suitable transfection reagent.

-

Treatment: Transfected cells are seeded onto glass coverslips in a multi-well plate and treated with this compound as described above.

-

Fixation and Mounting: After treatment, cells are washed with PBS, fixed with 4% paraformaldehyde, and washed again. The coverslips are then mounted onto glass slides using a mounting medium containing DAPI to stain the nuclei.

-

Image Acquisition: Images are captured using a fluorescence microscope, typically at 100x magnification.[7]

-

Quantification: The number of cells with GFP-LC3 puncta (autophagosomes) is counted. A cell is typically considered positive if it contains more than 10 distinct puncta.[4] At least 100 cells per condition should be counted across multiple fields of view.

Reactive Oxygen Species (ROS) Detection

-

Cell Treatment: H1299 or HeLa cells are treated with 100 µM this compound for the desired time points.[5]

-

DHE Staining: Cells are incubated with dihydroethidium (B1670597) (DHE) stain according to the manufacturer's protocol. DHE is oxidized by superoxide (B77818) to a fluorescent product.

-

Flow Cytometry: The fluorescence intensity of the cells is analyzed by flow cytometry. An increase in fluorescence indicates an increase in ROS production.

-

Data Analysis: The percentage of DHE-positive cells is quantified and compared between treated and untreated samples.[5]

This guide provides a comprehensive technical overview of the foundational research on this compound and its role in inducing autophagy. The provided data, protocols, and diagrams serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. lmu.primo.exlibrisgroup.com [lmu.primo.exlibrisgroup.com]

- 3. Pharmacological activation of SIRT6 triggers lethal autophagy in human cancer cells [iris.cnr.it]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Preliminary Studies on UBCS039 in Cancer Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

UBCS039 is a pioneering synthetic, specific small-molecule activator of Sirtuin 6 (SIRT6), a member of the NAD+-dependent class III deacetylase sirtuin family.[1][2] Emerging research has highlighted the pivotal role of SIRT6 in various cellular processes, including DNA repair, genome stability, and autophagy, making it a compelling target in oncology.[3][4] Preliminary studies have demonstrated that pharmacological activation of SIRT6 by this compound can induce lethal autophagy in human cancer cells, suggesting a promising therapeutic avenue.[3][4][5] This technical guide provides an in-depth overview of the preclinical findings on this compound in cancer models, focusing on its mechanism of action, quantitative data from various in vitro assays, and detailed experimental protocols.

Mechanism of Action

This compound functions as a specific activator of SIRT6's deacetylase activity.[1][2] In cancer cells, this activation initiates a signaling cascade that culminates in autophagy-associated cell death.[3][6][7] The proposed mechanism involves the this compound-mediated activation of SIRT6, which leads to an increase in intracellular Reactive Oxygen Species (ROS).[3][4] This elevation in ROS, in turn, activates the AMP-activated protein kinase (AMPK)-ULK1 signaling pathway while inhibiting the mTOR pathway.[3][4] The culmination of this signaling cascade is the induction of autophagy, leading to the formation of autophagosomes and subsequent cell death in cancer cells.[3][4][8] This process has been observed in various cancer cell lines, including non-small cell lung cancer (H1299) and cervical cancer (HeLa).[6][7][9][10]

Quantitative Data Summary

The following tables summarize the quantitative data from preliminary studies of this compound in various cancer cell lines.

| Parameter | Value | Assay Condition | Reference |

| EC50 | 38 µM | SIRT6 Activation | [1][2] |

Table 1: In Vitro Efficacy of this compound

| Cell Line | Assay | Concentration | Incubation Time | Observed Effect | Reference |

| H1299 (Human non-small cell lung cancer) | Histone Deacetylation | 75 µM | 48 and 72 hours | Induced deacetylation of histone H3 sites. | [1] |

| H1299 | Cell Proliferation | 100 µM | 48 and 72 hours | Strong dose-dependent decrease in cell proliferation. | [1][2] |

| HeLa (Human cervical cancer) | Cell Proliferation | 100 µM | 48 and 72 hours | Strong dose-dependent decrease in cell proliferation. | [1][2] |

| H1299 and HeLa | Autophagy Induction | 75 µM | 24 hours | Increased LC3B-II protein levels, indicative of autophagosome accumulation. | [8][9] |

| iSLK-RGB and THP-1 | SIRT6 Expression | 80 µM | 24 hours | Enhanced expression of SIRT6. | [1] |

Table 2: Cellular Activity of this compound in Cancer Cell Lines

Experimental Protocols

Detailed methodologies for the key experiments cited in the preliminary studies of this compound are provided below.

SIRT6 Deacetylase Activity Assay (Fluorometric)

This protocol is adapted from commercially available SIRT6 activity assay kits.

Materials:

-

Recombinant SIRT6 enzyme

-

SIRT6 Assay Buffer

-

Fluoro-Substrate Peptide

-

NAD+

-

Developer solution

-

This compound

-

96-well microtiter plate

Procedure:

-

Prepare a reaction mixture containing SIRT6 Assay Buffer, Fluoro-Substrate Peptide, and NAD+ in each well of the microtiter plate.

-

Add this compound at various concentrations to the respective wells. Include a vehicle control (DMSO).

-

Initiate the reaction by adding the recombinant SIRT6 enzyme to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 90 minutes).

-

Stop the reaction by adding the developer solution to each well.

-

Incubate the plate at room temperature for 30 minutes to allow for signal development.

-

Measure the fluorescence with an excitation wavelength of 380 nm and an emission wavelength of 440 nm using a microplate reader.

-

Calculate the percentage of SIRT6 activation relative to the vehicle control.

Cell Viability (MTT) Assay

This protocol outlines a standard procedure to assess the effect of this compound on cancer cell viability.

Materials:

-

Cancer cell lines (e.g., H1299, HeLa)

-

Complete culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or SDS-HCl)

-

96-well cell culture plates

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired duration (e.g., 48, 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Western Blotting for LC3B Conversion

This protocol is used to detect the conversion of LC3B-I to LC3B-II, a hallmark of autophagy.

Materials:

-

Treated and untreated cell lysates

-

Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibody (anti-LC3B)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Lyse cells and quantify protein concentration.

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.

-

Quantify the band intensities for LC3B-I and LC3B-II to determine the LC3B-II/LC3B-I ratio.

Analysis of GFP-LC3 Puncta

This fluorescence microscopy-based assay is used to visualize and quantify autophagosome formation.

Materials:

-

Cancer cell line stably expressing GFP-LC3

-

Glass-bottom dishes or coverslips

-

This compound

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Mounting medium with DAPI

-

Fluorescence microscope

Procedure:

-

Seed GFP-LC3 expressing cells on glass-bottom dishes or coverslips.

-

Treat cells with this compound for the desired time.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Mount the coverslips onto microscope slides using mounting medium with DAPI to counterstain the nuclei.

-

Visualize the cells using a fluorescence microscope.

-

Capture images and quantify the number of GFP-LC3 puncta per cell. An increase in the number of puncta indicates the induction of autophagy.

Conclusion

The preliminary studies on this compound provide compelling evidence for its potential as a novel anti-cancer agent. By specifically activating SIRT6, this compound triggers a lethal autophagic response in various cancer cell models. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for further research and development of this compound and other SIRT6 activators. Future in vivo studies will be crucial to validate these in vitro findings and to assess the therapeutic efficacy and safety profile of this compound in preclinical cancer models.

References

- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 2. medchemexpress.com [medchemexpress.com]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. broadpharm.com [broadpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. The Two-Faced Role of SIRT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MTT (Assay protocol [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The SIRT6 Activator UBCS039: A Comprehensive Technical Guide to its Impact on Cellular Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

UBCS039, the first synthetic activator of Sirtuin 6 (SIRT6), has emerged as a critical pharmacological tool for investigating cellular metabolism and related pathologies. SIRT6, an NAD+-dependent deacetylase, is a key regulator of transcription, genome stability, and metabolic homeostasis. This technical guide provides an in-depth analysis of the molecular and biological effects of this compound on cellular metabolism, with a focus on its roles in autophagy, hepatic lipid metabolism, inflammation, and oxidative stress. This document synthesizes current research findings, presenting quantitative data in structured tables, detailing experimental protocols for key assays, and visualizing complex signaling pathways to support further investigation and drug development efforts in oncology, metabolic disorders, and inflammatory diseases.

Introduction to this compound and SIRT6

This compound is a pioneering synthetic small molecule that specifically activates Sirtuin 6 (SIRT6)[1][2]. As a member of the sirtuin family of NAD+-dependent deacetylases, SIRT6 plays a crucial role in a multitude of cellular processes, including DNA repair, telomere maintenance, and, most notably, the regulation of glucose and lipid metabolism[3][4][5][6][7]. Dysregulation of SIRT6 activity has been implicated in aging, metabolic diseases such as type 2 diabetes and fatty liver disease, and cancer[6][7]. This compound provides a means to pharmacologically modulate SIRT6 activity, offering a valuable instrument for dissecting its cellular functions and exploring its therapeutic potential[2].

Core Metabolic Functions Modulated by this compound

Induction of Autophagy

This compound is a potent inducer of autophagy in human cancer cells, with a reported EC50 of 38 μM[1]. This process is initiated by an increase in reactive oxygen species (ROS), which subsequently activates the AMP-activated protein kinase (AMPK) signaling pathway[1]. Activated AMPK then modulates the ULK1-mTOR signaling axis to trigger the formation of autophagosomes. Sustained activation of this pathway by this compound can lead to autophagy-related cell death, highlighting its potential as an anti-cancer agent[8][9].

Regulation of Hepatic Lipid Metabolism

In the context of liver metabolism, this compound has been shown to ameliorate hepatic lipogenesis[10]. It functions by promoting the deacetylation of Liver X Receptor (LXR), a key transcription factor in lipid metabolism. This deacetylation reduces LXR's transcriptional activity, leading to the suppressed expression of Sterol Regulatory Element-Binding Protein 1 (SREBF1) and its downstream lipogenic target genes. Consequently, this compound mitigates lipid accumulation in hepatocytes[10].

Attenuation of Inflammation and Oxidative Stress

This compound exhibits significant anti-inflammatory and antioxidant properties. It has been demonstrated to protect against thioacetamide-induced liver injury by suppressing the nuclear factor-κB (NF-κB) signaling pathway, a central regulator of inflammation[11]. Furthermore, this compound alleviates oxidative stress by activating the Nrf2/HO-1 pathway, which governs the expression of antioxidant enzymes[11].

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound's effects on cellular metabolism.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line(s) | Effect | Reference(s) |

| EC50 for Autophagy Induction | 38 μM | Human tumor cells | Induction of autophagy | [1] |

| Effective Concentration | 75 μM | Human H1299 cells | Deacetylation of SIRT6-targeted histone H3 sites | [1][12] |

| Effective Concentration | 100 μM | Human H1299 and HeLa cells | Strong decrease in cell proliferation | [8][12] |

| Effective Concentration | 40 μM | RAW264.7 macrophages | Inhibition of inflammatory responses | [11] |

Table 2: In Vivo Efficacy of this compound

| Parameter | Value | Animal Model | Effect | Reference(s) |

| Effective Dosage | 50 mg/kg | Mice with thioacetamide-induced acute liver failure | Amelioration of liver damage, inflammation, and oxidative stress | [11] |

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways modulated by this compound.

Caption: this compound-induced autophagy signaling pathway.

Caption: this compound's role in hepatic lipogenesis.

Caption: this compound's dual role in inflammation and oxidative stress.

Detailed Experimental Protocols

Autophagy Induction and Flux Analysis

This protocol is adapted from standard procedures for detecting the conversion of LC3B-I to LC3B-II, a hallmark of autophagy.

-

Cell Culture and Treatment: Plate cells (e.g., HeLa or H1299) and grow to 70-80% confluency. Treat cells with this compound at the desired concentration (e.g., 75 μM) for various time points. Include a negative control (vehicle) and a positive control (e.g., chloroquine (B1663885) at 50 µM, added overnight) to block autophagic degradation and allow for LC3B-II accumulation[13].

-

Cell Lysis: Wash cells with ice-cold 1X PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 40 µg) onto a 4-20% polyacrylamide gradient gel. Transfer proteins to a 0.2 µm PVDF membrane[13].

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against LC3B (e.g., Novus Biologicals, NB600-1384) overnight at 4°C[14].

-

Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) reagent[15]. The lipidated LC3B-II form will migrate faster on the gel (around 14-16 kDa) than the cytosolic LC3B-I form (16-18 kDa)[13].

This method visualizes the formation of autophagosomes.

-

Cell Transfection and Treatment: Transfect cells with a GFP-LC3 expression vector. After 24-48 hours, treat the cells with this compound as described above.

-

Fixation and Imaging: Fix the cells with 4% paraformaldehyde, wash with PBS, and mount on slides with a DAPI-containing mounting medium to visualize nuclei.

-

Image Acquisition and Analysis: Acquire images using a fluorescence microscope. Quantify the number of GFP-LC3 puncta per cell. An increase in puncta indicates an increase in autophagosome formation[16][17][18][19][20].

Assessment of Hepatic Lipogenesis

This protocol is used to visualize neutral lipids in cultured cells.

-

Cell Culture and Treatment: Culture hepatocytes (e.g., HepG2) and treat with this compound and/or a lipogenesis inducer.

-

Fixation: Wash cells with PBS and fix with 10% formalin for 30-60 minutes[21].

-

Staining: Wash with 60% isopropanol (B130326). Incubate with a working solution of Oil Red O for 10-20 minutes[21].

-

Counterstaining and Visualization: Wash with water and counterstain nuclei with hematoxylin. Visualize lipid droplets (stained red) and nuclei (stained blue) under a light microscope[21][22][23][24][25].

-

Quantification (Optional): Extract the Oil Red O stain with 100% isopropanol and measure the absorbance at 492 nm[21].

Analysis of Inflammatory and Oxidative Stress Pathways

This protocol assesses the activation of the NF-κB pathway.

-

Cell Treatment and Lysis: Treat cells (e.g., RAW264.7 macrophages) with an inflammatory stimulus (e.g., LPS) with or without this compound. Lyse the cells to obtain total protein extracts. For translocation analysis, perform nuclear and cytoplasmic fractionation[26][27][28].

-

SDS-PAGE and Transfer: Follow the standard Western blot procedure as described in 5.1.1.

-

Antibody Incubation: Probe the membrane with primary antibodies against key NF-κB pathway proteins, such as phospho-p65, total p65, phospho-IκBα, and total IκBα[27][29][30].

-

Detection and Analysis: Detect the signals and quantify the band intensities to determine the activation state of the pathway. A decrease in p-p65 and p-IκBα with this compound treatment indicates inhibition of the pathway.

This protocol measures the activation of the Nrf2 antioxidant pathway.

-

Cell Treatment and Lysis: Treat cells with an oxidative stressor with or without this compound and prepare total cell lysates.

-

SDS-PAGE and Transfer: Perform Western blotting as previously described.

-

Antibody Incubation: Use primary antibodies against Nrf2 and HO-1[31][32].

-

Analysis: An increase in the expression of Nrf2 and HO-1 upon this compound treatment suggests activation of this protective pathway.

This assay quantifies the secretion of inflammatory mediators.

-

Sample Collection: Collect the culture supernatant from cells treated as described in 5.3.1.

-

ELISA Procedure: Use commercially available ELISA kits for cytokines such as IL-1β and TNF-α. Follow the manufacturer's instructions, which typically involve:

-

Data Analysis: Calculate the cytokine concentrations based on the standard curve.

Conclusion

This compound is a powerful tool for elucidating the multifaceted roles of SIRT6 in cellular metabolism. Its ability to induce autophagy, modulate hepatic lipid metabolism, and suppress inflammatory and oxidative stress pathways underscores the therapeutic potential of SIRT6 activation. The data and protocols presented in this guide are intended to facilitate further research into the metabolic effects of this compound and to aid in the development of novel therapeutic strategies targeting SIRT6 for a range of human diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. journals.physiology.org [journals.physiology.org]

- 4. SIRT6 in Aging, Metabolism, Inflammation and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. austinpublishinggroup.com [austinpublishinggroup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Sirtuin 6 activator this compound ameliorates hepatic lipogenesis through liver X receptor deacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. SIRT6 Activator this compound Inhibits Thioacetamide-Induced Hepatic Injury In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Western Blot protocol for LC3B Antibody (NB600-1384): Novus Biologicals [novusbio.com]

- 14. Measuring Autophagy in Stressed Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Autophagy Assays (LC3B immunofluorescence, LC3B western blot, acridine orange assay) [bio-protocol.org]

- 16. GFP-LC3 puncta assay [bio-protocol.org]

- 17. Analysis of GFP-LC3 puncta formation [bio-protocol.org]

- 18. researchgate.net [researchgate.net]

- 19. GFP-LC3 High-content Assay for Screening Autophagy Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 20. proteolysis.jp [proteolysis.jp]

- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 22. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]

- 23. 2.4. Oil Red O lipid staining and quantification [bio-protocol.org]

- 24. researchgate.net [researchgate.net]

- 25. webpath.med.utah.edu [webpath.med.utah.edu]

- 26. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]

- 27. researchgate.net [researchgate.net]

- 28. Comparison of human Nrf2 antibodies: A tale of two proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 29. benchchem.com [benchchem.com]

- 30. Simple Western Analysis of NF-kappaB Signaling Cascade Proteins | Bio-Techne [bio-techne.com]

- 31. NRF2 Antibody | Cell Signaling Technology [cellsignal.com]

- 32. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]

- 33. documents.thermofisher.com [documents.thermofisher.com]

- 34. researchgate.net [researchgate.net]

- 35. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 36. mpbio.com [mpbio.com]

- 37. researchgate.net [researchgate.net]

The SIRT6 Activator UBCS039: A Technical Guide to its Basic Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

UBCS039 is a pioneering synthetic small molecule activator of Sirtuin 6 (SIRT6), a crucial NAD+-dependent deacetylase. As the first of its kind, this compound has become an invaluable tool in basic research, enabling the elucidation of SIRT6's roles in a multitude of cellular processes.[1] This technical guide provides an in-depth overview of the core basic research applications of this compound, with a focus on its utility in studying cancer biology, inflammation, and metabolic diseases. Detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways are presented to facilitate its use in the laboratory.

Introduction to this compound

This compound is a pyrrolo[1,2-a]quinoxaline (B1220188) derivative that specifically activates the deacetylase activity of SIRT6.[2] It has demonstrated a range of biological effects, including the induction of autophagy in cancer cells, anti-inflammatory properties, and protection against tissue damage in various models.[1][3] Its ability to modulate SIRT6 activity has made it a key pharmacological agent for investigating the therapeutic potential of SIRT6 activation.

Core Research Applications and Quantitative Data

The primary basic research applications of this compound revolve around its ability to induce SIRT6-dependent cellular responses. The following tables summarize key quantitative data from various in vitro and in vivo studies.

In Vitro Applications

This compound has been extensively used in cell culture experiments to probe the molecular mechanisms of SIRT6 activation.

| Cell Line | Concentration | Incubation Time | Key Finding | Reference |

| H1299 (Human NSCLC) | 75 µM | 48 and 72 hours | Induced deacetylation of SIRT6-targeted histone H3 sites.[4] | [4] |

| H1299 and HeLa | 100 µM | 48 and 72 hours | Led to a strong, dose-dependent decrease in cell proliferation.[4] | [4] |

| iSLK-RGB and THP-1 | 80 µM | 24 hours | Enhanced the expression of SIRT6.[4] | [4] |

| RAW264.7 (Macrophages) | 40 µM (non-toxic dose) | 24 hours (LPS stimulation) | Increased SIRT6 protein levels in a dose-dependent manner and downregulated the activation of the NF-κB pathway and inflammatory cytokines.[5] | [5] |

| Human Tumor Cell Lines | 38 µM (EC50) | Not Specified | Induces autophagy.[4] | [4] |

In Vivo Applications

In animal models, this compound has been used to investigate the systemic effects of SIRT6 activation.

| Animal Model | Dosage | Administration Route | Key Finding | Reference |

| C57BL/6 Mice (Acute Liver Failure Model) | 50 mg/kg | Intraperitoneal injection | Ameliorated liver damage, inflammatory responses, and oxidative stress. Reversed the decrease in SIRT6 in the liver.[5] | [5] |

Key Signaling Pathways Modulated by this compound

This compound-mediated activation of SIRT6 influences several critical signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

Autophagy Induction in Cancer Cells

This compound induces autophagy in human tumor cells through the activation of the AMPK-ULK1-mTOR signaling pathway.[3][4] This is initiated by an increase in reactive oxygen species (ROS).[3][6]

Caption: this compound-induced autophagy signaling pathway.

Inhibition of Inflammatory Response

This compound has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[5][7] This leads to a decrease in the production of pro-inflammatory cytokines.

Caption: this compound-mediated inhibition of the NF-κB pathway.

Regulation of Hepatic Lipogenesis

In the context of metabolic disease, this compound has been found to suppress hepatic lipogenesis by promoting the deacetylation of Liver X Receptor (LXR), which in turn reduces the expression of Sterol Regulatory Element-Binding Transcription Factor 1 (SREBF1).

Caption: this compound's role in regulating hepatic lipogenesis.

Experimental Protocols

The following are detailed methodologies for key experiments frequently performed with this compound.

General Experimental Workflow